molecular formula C17H14Cl2N2O3 B3933942 (3,4-Dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone

(3,4-Dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone

Cat. No.: B3933942
M. Wt: 365.2 g/mol
InChI Key: HPTNRDSWQUMYKQ-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is an organic compound that features a dichlorophenyl group and a nitro-pyrrolidinylphenyl group connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the preparation of 3,4-dichlorophenyl isocyanate, a related compound, involves the use of phosgene and ethylene dichloride in a controlled environment . Similar methodologies can be adapted for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Introduction of new functional groups in place of chlorine atoms.

Scientific Research Applications

(3,4-Dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is unique due to its combination of dichlorophenyl and nitro-pyrrolidinylphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-13-5-3-11(9-14(13)19)17(22)12-4-6-15(16(10-12)21(23)24)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTNRDSWQUMYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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